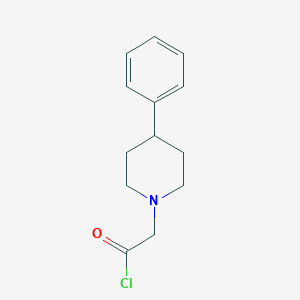

4-Phenyl-1-piperidineacetyl chloride

Description

4-Phenyl-1-piperidineacetyl chloride (CAS: 61087-51-2; molecular formula: C₁₉H₂₂N₂O₂·HCl) is a piperidine derivative characterized by a phenyl group at the 4-position and an acetyl chloride moiety at the 1-position of the piperidine ring . This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules such as analgesics, antipsychotics, and antimicrobial agents. Its reactivity stems from the electrophilic acetyl chloride group, which facilitates nucleophilic substitutions or acylations in synthetic pathways .

Properties

CAS No. |

61210-02-4 |

|---|---|

Molecular Formula |

C13H16ClNO |

Molecular Weight |

237.72 g/mol |

IUPAC Name |

2-(4-phenylpiperidin-1-yl)acetyl chloride |

InChI |

InChI=1S/C13H16ClNO/c14-13(16)10-15-8-6-12(7-9-15)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |

InChI Key |

OJCQKEAQONUNBH-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C2=CC=CC=C2)CC(=O)Cl |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CC(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table highlights key structural and functional distinctions between 4-phenyl-1-piperidineacetyl chloride and analogous compounds:

Key Observations:

- Electrophilic Reactivity : The acetyl chloride group in this compound enhances its utility in acylations compared to the acetamide group in 2-chloro-N-[4-(1-piperidinyl)phenyl]acetamide, which is less reactive toward nucleophiles .

- Biological Activity : Piperidine derivatives with methoxyphenyl substituents, such as the compound in , exhibit confirmed antimicrobial properties, whereas this compound’s bioactivity remains underexplored but inferred from its role as an intermediate.

- Salt vs. Neutral Form : Unlike the hydrochloride salt in , the acetyl chloride derivative is more reactive but less stable under humid conditions, necessitating stringent storage protocols.

Conformational Analysis

Piperidine ring puckering, as described in , influences the spatial arrangement of substituents. For example, the acetyl chloride group in this compound may adopt axial or equatorial positions depending on ring puckering, impacting its reactivity. However, crystallographic data for this compound are absent in the evidence, unlike the structurally resolved 1-acetyl-3-ethyl-2,6-bis(4-methoxyphenyl)piperidin-4-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.